molecular formula C18H14ClNO3S B11119024 N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11119024
M. Wt: 359.8 g/mol
InChI Key: XOIJHQGFBAUCSR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzodioxole moiety, a benzothiophene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by its attachment to the benzothiophene core. The carboxamide group is then introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and benzothiophene carboxamides, such as:

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3S/c1-10-2-4-12-15(6-10)24-17(16(12)19)18(21)20-8-11-3-5-13-14(7-11)23-9-22-13/h2-7H,8-9H2,1H3,(H,20,21)

InChI Key

XOIJHQGFBAUCSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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